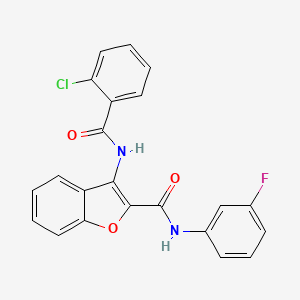

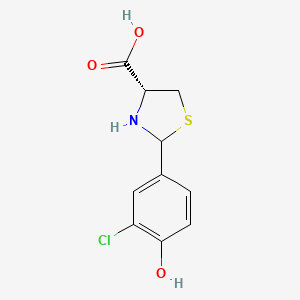

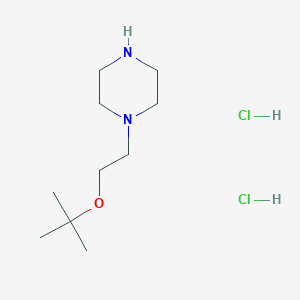

3-(2-chlorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chlorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide, also known as CFTR inhibitor-172, is a small molecule inhibitor that has been extensively used in scientific research. It is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a critical role in regulating chloride and bicarbonate transport across epithelial cells. CFTR inhibitor-172 has been used to study the physiological and biochemical effects of CFTR inhibition in various cell types and animal models.

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Lavanya, Sribalan, and Padmini (2017) discusses the synthesis of new benzofuran carboxamide derivatives, including compounds similar to 3-(2-chlorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide. These compounds were evaluated for their antimicrobial, anti-inflammatory, and radical scavenging activities. The synthesized compounds were characterized using NMR, IR, Mass, and X-ray crystallographic techniques (Lavanya, Sribalan, & Padmini, 2017).

Antitumor Activity

Saito et al. (1999) investigated synthetic benzamide derivatives, including structures similar to the compound , for their ability to inhibit histone deacetylase (HDA). One such compound, MS-27-275, exhibited significant antitumor efficacy in various human tumor cell lines, suggesting potential use in cancer treatment (Saito et al., 1999).

Dual Inhibitor Discovery

Cheng, Yun, Ullah, and Yuan (2020) reported on a series of 1-H-pyrazole-3-carboxamide-based inhibitors targeting histone deacetylase (HDAC) and cyclin-dependent kinase (CDK). These compounds, including structures similar to 3-(2-chlorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide, showed potent antiproliferative and anti-migration activities in cancer cell lines (Cheng, Yun, Ullah, & Yuan, 2020).

Neuroprotective and Antioxidant Effects

Cho et al. (2015) synthesized novel benzofuran-2-carboxamide derivatives and evaluated their neuroprotective and antioxidant activities. They found that certain derivatives exhibited considerable protection against excitotoxic neuronal cell damage and showed antioxidant properties, indicating potential therapeutic applications for neurological conditions (Cho et al., 2015).

properties

IUPAC Name |

3-[(2-chlorobenzoyl)amino]-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14ClFN2O3/c23-17-10-3-1-8-15(17)21(27)26-19-16-9-2-4-11-18(16)29-20(19)22(28)25-14-7-5-6-13(24)12-14/h1-12H,(H,25,28)(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGAPLMHAVCIRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)F)NC(=O)C4=CC=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14ClFN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-chlorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-cyclopropyl-2-(4-methoxyphenyl)-9-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2399798.png)

![methyl[1-(2-methyl-1H-indol-3-yl)butan-2-yl]amine hydrochloride](/img/structure/B2399804.png)

![3-[(4-Acetylphenyl)amino]-5-methylcyclohex-2-en-1-one](/img/structure/B2399810.png)

![N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2399815.png)

![1-(1,6-Dioxaspiro[2.4]heptan-4-yl)-N,N-dimethylmethanamine](/img/structure/B2399816.png)

![N-[3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]-N-(4-methoxyphenyl)amine](/img/structure/B2399817.png)